![molecular formula C17H13N5S B6077263 6-amino-8-pyridin-4-yl-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile](/img/structure/B6077263.png)
6-amino-8-pyridin-4-yl-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile
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Overview
Description
6-amino-8-pyridin-4-yl-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mechanism of Action
The mechanism of action of 6-amino-8-pyridin-4-yl-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile involves the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It has been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
6-amino-8-pyridin-4-yl-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, as well as exhibit antibacterial and antifungal properties. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects, making it a potential candidate for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 6-amino-8-pyridin-4-yl-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile in lab experiments is its potential as a new drug candidate for the treatment of cancer and infectious diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research related to 6-amino-8-pyridin-4-yl-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile. One area of research is the development of new drug delivery systems to improve the solubility and bioavailability of this compound. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the antitumor and antimicrobial activities of this compound. Finally, there is potential for the development of new derivatives and analogs of this compound with improved pharmacological properties.
Synthesis Methods
The synthesis method for 6-amino-8-pyridin-4-yl-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with pyridine-4-carboxaldehyde in the presence of a base such as potassium carbonate. The resulting product is then treated with trifluoroacetic acid to obtain the final compound.
Scientific Research Applications
6-amino-8-pyridin-4-yl-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile has been studied for its potential applications in various areas of scientific research. It has been found to exhibit antitumor activity by inducing apoptosis in cancer cells. Additionally, this compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
6-amino-8-pyridin-4-yl-1,3,8,8a-tetrahydroisothiochromene-5,7,7-tricarbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5S/c18-7-13-12-3-6-23-8-14(12)15(11-1-4-22-5-2-11)17(9-19,10-20)16(13)21/h1-5,14-15H,6,8,21H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBBZTCELSDFQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C2C(CS1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-8-pyridin-4-yl-1,3,8,8a-tetrahydroisothiochromene-5,7,7-tricarbonitrile |
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